Cas no 2096334-70-0 (2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester)

2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester is a boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in synthetic organic chemistry. The pinacol ester group enhances stability, improving handling and storage compared to the free boronic acid. The chloro and piperidinomethyl substituents provide versatility for further functionalization, making this compound valuable in pharmaceutical and materials science research. Its structural features allow for selective coupling reactions, enabling the synthesis of complex molecules. The product is typically supplied as a solid with high purity, ensuring reliable performance in demanding synthetic applications.
2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester structure
2096334-70-0 structure
Product Name:2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
CAS No:2096334-70-0
MF:C18H27BClNO2
MW:335.67648434639
MDL:MFCD18783190
CID:4638001
PubChem ID:53217343
Update Time:2025-06-08

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
    • 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
    • 1-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
    • CS-0176398
    • Piperidine, 1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
    • 2-Chloro-5-(piperidinomethyl)phenylboronicacid,pinacolester
    • 1-{[4-CHLORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}PIPERIDINE
    • 2-Chloro-5-(piperidinomethyl)phenylboronic acid pinacol ester
    • BS-34209
    • DTXSID001125384
    • 2096334-70-0
    • MFCD18783190
    • F88578
    • MDL: MFCD18783190
    • Inchi: 1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-12-14(8-9-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
    • InChI Key: RKGYUSAGRSCEAF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1B1OC(C)(C)C(C)(C)O1)CN1CCCCC1

Computed Properties

  • Exact Mass: 335.1823370g/mol
  • Monoisotopic Mass: 335.1823370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Pricemore >>

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2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:2096334-70-0)2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
Order Number:A1146838
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:05
Price ($):248.0
Email:sales@amadischem.com

Additional information on 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester

Introduction to 2-Chloro-5-(piperidinomethyl)phenylboronic Acid, Pinacol Ester (CAS No. 2096334-70-0)

2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester, identified by its CAS number 2096334-70-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This boronic acid derivative is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including therapeutic agents targeting complex diseases. The compound's unique structural features, comprising a chloro-substituted phenyl ring linked to a piperidinomethyl group and estered boronic acid functionality, make it a versatile building block in medicinal chemistry.

The< strong>pineridinomethyl moiety in the molecule contributes to its solubility and bioavailability, which are critical factors in drug design. Boronic acids are well-known for their ability to participate in reversible coordination with metals, a property that has been exploited in various catalytic processes and drug delivery systems. The pinacol ester form of this compound enhances stability while maintaining reactivity, making it an ideal candidate for further functionalization in synthetic pathways.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies for diseases such as cancer and inflammatory disorders. The< strong>2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester has been explored as a precursor in the synthesis of small-molecule inhibitors that interact with specific biological targets. For instance, studies have demonstrated its utility in creating compounds that modulate enzyme activity, thereby influencing disease progression.

One of the most promising applications of this compound is in the field of immunotherapy. Researchers have leveraged its structural properties to develop novel immunomodulators that can enhance the body's immune response against pathogens or cancer cells. The< strong>chloro-substituted phenyl ring provides a scaffold for further chemical modifications, allowing scientists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The< strong>pinacol ester functionality is particularly noteworthy as it can be hydrolyzed under mild acidic or basic conditions to yield the corresponding boronic acid. This reaction is highly useful in organic synthesis, enabling the facile introduction of boronic acid groups into larger molecular frameworks. Such transformations are essential in constructing complex drug candidates that require precise functional group arrangements.

The compound's relevance extends beyond academic research; it has also found applications in industrial processes. For example, it serves as a key intermediate in the production of advanced materials used in electronics and coatings. Its ability to undergo selective reactions while maintaining structural integrity makes it valuable for creating high-performance polymers and composites.

The synthesis of< strong>2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester involves multi-step organic reactions that highlight the compound's synthetic versatility. Starting from commercially available precursors, chemists can employ palladium-catalyzed cross-coupling reactions to introduce the piperidinomethyl group onto the phenyl ring. Subsequent functionalization with chlorine and boronic acid esters completes the molecular architecture.

In conclusion, 2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester (CAS No. 2096334-70-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new methodologies for utilizing this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2096334-70-0)2-Chloro-5-(piperidinomethyl)phenylboronic acid, pinacol ester
A1146838
Purity:99%
Quantity:5g
Price ($):248.0
Email